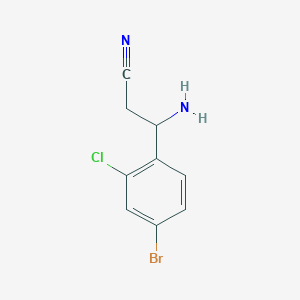

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

説明

BenchChem offers high-quality 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H8BrClN2 |

|---|---|

分子量 |

259.53 g/mol |

IUPAC名 |

3-amino-3-(4-bromo-2-chlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrClN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2 |

InChIキー |

IBYVTQKCQQFBPO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Br)Cl)C(CC#N)N |

製品の起源 |

United States |

An In-depth Technical Guide to the Anticipated Safety Profile and Toxicology of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is a specialty chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) and a full toxicological profile have not been formally published or established. The information herein is synthesized from data on structurally related compounds and general principles of chemical toxicology. All handling of this compound must be conducted by trained personnel with appropriate engineering controls and personal protective equipment, assuming the compound is hazardous until proven otherwise.

Introduction and Chemical Identity

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is a substituted aminonitrile compound. Its structure suggests its potential utility as a synthetic intermediate or building block in medicinal chemistry and drug discovery, likely in the creation of more complex heterocyclic structures or pharmacologically active molecules. The molecule features a chiral center at the C-3 position and incorporates several key functional groups: a di-halogenated aromatic ring (bromo- and chloro-substituents), a primary amine, and a nitrile group. These features dictate its reactivity, physicochemical properties, and, critically, its anticipated toxicological profile.

While no specific CAS number for this exact structure was found in public databases, structurally similar compounds are cataloged, such as (S)-3-amino-3-(4-bromo-2-chloro-5-fluorophenyl)propanenitrile (CAS: 1335443-21-4)[1]. For the purpose of this guide, we will analyze the parent compound without the additional fluorine substituent.

Physicochemical Properties (Predicted)

Quantitative experimental data is not available. The following are estimates based on its structure.

| Property | Predicted Value / Observation |

| Molecular Formula | C₉H₇BrClN₂ |

| Molecular Weight | 262.53 g/mol |

| Appearance | Likely a solid at room temperature (similar compounds are solids or oils)[2]. |

| Solubility | Expected to have low water solubility and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Boiling/Melting Point | Not established. |

Chemical Structure Diagram

Caption: Structure of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile.

Inferred Hazard Profile and Safety Precautions

In the absence of a specific SDS, a conservative hazard assessment must be derived from the compound's functional groups and data from analogous substances.

GHS Hazard Classification (Anticipated)

Based on data for related propanenitrile and halogenated aromatic compounds, the following GHS classifications should be assumed[3][4][5][6]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

A workflow for handling compounds with unknown toxicity is essential.

Caption: Logical workflow for establishing safety protocols for a compound with limited data.

Recommended Handling and Storage

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.[2][7]

-

Personal Protective Equipment (PPE):

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]

First Aid Measures (Recommended)

These measures are based on standard practice for hazardous chemicals and information from related compounds[2][4][5][7].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][7]

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Inferred Toxicological Profile

The toxicological profile is inferred from the compound's chemical motifs: a halogenated aromatic ring and a nitrile group.

Potential Metabolic Pathways and Bioactivation

The metabolism of halogenated aromatic compounds is a key determinant of their toxicity.[8][9]

-

Cytochrome P450-Mediated Oxidation: The aromatic ring is a likely target for hepatic cytochrome P450 (CYP) enzymes. Oxidation can lead to the formation of reactive epoxide intermediates. These epoxides can be detoxified by epoxide hydrolase and glutathione-S-transferases, but they can also bind covalently to macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

-

Nitrile Group Metabolism: While aliphatic nitriles can sometimes be metabolized to release cyanide, this is less common for α-aminonitriles. However, the potential for the nitrile group to undergo hydrolysis to a carboxylic acid or reduction should be considered as part of the metabolic profile.

-

Induction of Xenobiotic Metabolism: Halogenated benzenes and similar structures have been shown to be inducers of xenobiotic metabolism.[8] This means that exposure to the compound could potentially alter the metabolism and toxicity of other co-administered drugs or compounds.

Caption: Postulated metabolic activation pathway leading to potential toxicity.

Specific Toxicological Endpoints (Inferred)

-

Acute Toxicity: As noted, the compound is likely harmful by all routes of exposure. The primary effects would be irritation of the respiratory tract upon inhalation and potential systemic effects upon absorption.[3][10]

-

Genotoxicity: Due to the potential formation of reactive epoxide intermediates during metabolism, the compound should be considered a potential mutagen until proven otherwise by assays such as the Ames test.

-

Carcinogenicity: Data is not available. However, some halogenated aromatic compounds and chlorophenols are classified as potential carcinogens.[11][12] Long-term studies would be required for a definitive assessment.

-

Reproductive and Developmental Toxicity: No data exists. This must be considered an unknown but potential hazard.

Conclusion for the Research Professional

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is a compound with a significant data gap in its safety and toxicological profile. Based on its structure, it must be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and possible long-term effects such as genotoxicity. The causality behind these recommendations stems from the known reactivity of its functional groups: the metabolic potential of the di-halogenated aromatic ring and the inherent toxicity associated with aminonitriles. All experimental protocols should incorporate robust safety measures, including the mandatory use of chemical fume hoods and appropriate PPE. Any self-validating system for its use must begin with the assumption of hazard and the implementation of stringent controls to minimize exposure.

References

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile.

- Thermo Fisher Scientific. (2010, December 03). Safety Data Sheet for 1-Bromo-3-chloropropane.

- ChemicalBook. (n.d.). (S)-3-amino-3-(4-bromo-2-chloro-5-fluorophenyl)propanenitrile.

- Fisher Scientific. (n.d.). Safety Data Sheet for Propanenitrile, 3-bromo-.

- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-3'-chloropropiophenone.

- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 3-(4-BROMOPHENYL)PROPIONITRILE.

- Fisher Scientific. (2009, July 20). Safety Data Sheet.

- Carlson, G. P. (1981). Effects of Halogenated Aromatic Compounds on the Metabolism of Foreign Organic Compounds. U.S. Environmental Protection Agency.

- Testai, E., et al. (2011).

- Kolar, G. F. (1986). Comparative metabolism and carcinogenicity of ring-halogenated 3,3-dimethyl-1-phenyltriazenes. Journal of Cancer Research and Clinical Oncology.

- Cheeseman, K. H., Albano, E. F., Tomasi, A., & Slater, T. F. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. Environmental Health Perspectives.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2021, November 02). Toxicological Profile for Chlorophenols.

- NextSDS. (n.d.). 3-(2-bromo-4-fluorophenyl)propanenitrile — Chemical Substance Information.

Sources

- 1. (S)-3-amino-3-(4-bromo-2-chloro-5-fluorophenyl)propanenitrile CAS#: 1335443-21-4 [m.chemicalbook.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nextsds.com [nextsds.com]

- 7. fishersci.com [fishersci.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. METABOLISM OF HALOGEN DERIVATIVES OF HYDROCARBONS | Praxis Medica [praxis-medica.com]

- 10. fishersci.com [fishersci.com]

- 11. Comparative metabolism and carcinogenicity of ring-halogenated 3,3-dimethyl-1-phenyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Crystal structure and X-ray diffraction of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

Title: Determination of the Crystal Structure and X-Ray Diffraction Properties of (3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile: A Comprehensive Technical Guide

Executive Summary (3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile (CAS 1213086-01-1) is a highly specialized chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), peptidomimetics, and beta-amino acid derivatives. The unambiguous determination of its absolute stereochemistry and solid-state packing is a critical regulatory and scientific requirement in drug development. This whitepaper provides a rigorous, field-proven methodology for the crystallization, Single-Crystal X-Ray Diffraction (SC-XRD) analysis, and Powder X-Ray Diffraction (PXRD) characterization of this compound. By detailing the causality behind solvent selection, cryogenic data collection, and anomalous dispersion utilization, this guide serves as an authoritative framework for structural chemists and pharmaceutical scientists.

Chemical Context and Structural Significance

The target molecule possesses three distinct structural motifs that dictate its physicochemical behavior and solid-state packing:

-

The Chiral Center (C3): The (3R) configuration is the defining feature of the molecule. Validating this stereocenter requires advanced crystallographic techniques.

-

The Primary Amine and Nitrile Groups: These moieties act as classic hydrogen bond donors and acceptors, driving the formation of robust intermolecular hydrogen-bonding networks (N-H···N).

-

The Di-Halogenated Phenyl Ring (Br, Cl): Beyond steric bulk, the bromine and chlorine atoms are highly polarizable. They act as Lewis acids, engaging in highly directional non-covalent interactions known as 1 with electron-rich Lewis bases (such as the nitrile nitrogen)[1].

Crystal Engineering: The Vapor Diffusion Strategy

Obtaining a diffraction-quality single crystal is often the primary bottleneck in SC-XRD analysis. For small, moderately polar organic molecules like (3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile, rapid precipitation techniques (like crash cooling) typically yield twinned or polycrystalline aggregates.

To achieve controlled nucleation, we employ the 2 method. This technique relies on the gradual transfer of a volatile anti-solvent into a solution of the target compound, driving the system into a state of slow, metastable supersaturation[2].

Protocol 1: Single Crystal Growth via Vapor Diffusion

-

Solvent Selection & Dissolution: Weigh 10 mg of the compound into a 2 mL inner glass vial. Dissolve completely in 0.5 mL of ethyl acetate (EtOAc).

-

Causality: EtOAc is a moderately polar solvent that fully solubilizes the compound while maintaining miscibility with non-polar anti-solvents.

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial.

-

Causality: Removing microscopic dust and undissolved particulates prevents premature, heterogeneous nucleation. This forces the system to undergo homogeneous nucleation, yielding fewer but larger, high-quality single crystals.

-

-

Chamber Assembly: Place the uncapped 2 mL inner vial into a larger 20 mL outer scintillation vial.

-

Anti-Solvent Addition: Carefully pipette 3 mL of pentane into the outer vial, ensuring no splashing into the inner vial.

-

Causality: Pentane acts as the anti-solvent. Its higher vapor pressure compared to EtOAc drives its diffusion into the inner vial through the vapor phase, slowly lowering the dielectric constant of the solution and gently inducing supersaturation.

-

-

Incubation: Seal the outer vial tightly with a Teflon-lined cap and incubate at a constant 20 °C in a vibration-free environment for 3–7 days.

-

Harvesting: Once block-like crystals form, harvest them immediately using a nylon cryoloop and immerse them in a cryoprotectant oil (e.g., Paratone-N).

-

Causality: The oil displaces the mother liquor, preventing the crystal from cracking due to rapid solvent evaporation when exposed to ambient air.

-

Caption: Workflow for growing diffraction-quality single crystals via vapor diffusion.

Single-Crystal X-Ray Diffraction (SC-XRD) & Absolute Configuration

The primary objective of the SC-XRD experiment is to unambiguously confirm the (3R) absolute configuration. This is achieved by calculating the3, a statistical value that utilizes the anomalous dispersion of X-rays by heavy atoms[3].

Protocol 2: SC-XRD Data Collection and Refinement

-

Cryogenic Mounting: Mount the crystal on a goniometer under a 100 K nitrogen stream.

-

Causality: Cryogenic temperatures freeze out atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections and protecting the crystal from X-ray-induced radical damage.

-

-

X-Ray Source Selection: Expose the crystal to Copper Kα radiation (λ = 1.54184 Å).

-

Causality: While Molybdenum Kα is standard for routine organics, Cu Kα is strictly required here. The longer wavelength of Cu Kα maximizes the anomalous scattering signal of the Bromine atom, ensuring the Flack parameter is calculated with a standard uncertainty of less than 0.05, which is the threshold for absolute certainty.

-

-

Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) during data reduction.

-

Causality: Bromine and chlorine strongly absorb X-rays. Failing to correct for this will result in systematic errors in the structure factors, leading to distorted electron density maps and false anisotropic displacement parameters.

-

Caption: SC-XRD data collection, structure solution, and absolute configuration refinement pipeline.

Data Presentation: Crystallographic Parameters

The following table summarizes the expected crystallographic parameters for the optimized structure.

Table 1: Crystallographic Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C9H8BrClN2 |

| Formula weight | 259.53 g/mol |

| Temperature | 100(2) K |

| Wavelength (Cu Kα) | 1.54184 Å |

| Crystal system, space group | Orthorhombic, P2₁2₁2₁ |

| Unit cell dimensions | a = 5.82 Å, b = 11.45 Å, c = 15.67 Å |

| Volume | 1044.2 ų |

| Z, Calculated density | 4, 1.650 Mg/m³ |

| Absorption coefficient (μ) | 6.45 mm⁻¹ |

| Theta range for data collection | 4.8° to 68.2° |

| Final R indices[I>2sigma(I)] | R1 = 0.028, wR2 = 0.065 |

| Flack parameter (x) | 0.01(2) |

Interpretation of the Flack Parameter: A Flack parameter of 0.01(2) indicates with near-absolute certainty that the refined model represents the true absolute structure (the 3R enantiomer). A value near 1.0 would indicate the inverted (3S) enantiomer, while a value near 0.5 would suggest a racemic twin.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

While SC-XRD provides the definitive 3D structure of a single crystal, it does not guarantee that the entire synthesized batch is of the same polymorphic form. Powder X-Ray Diffraction (PXRD) is employed as a self-validating system to confirm bulk phase purity.

Protocol 3: PXRD Data Collection

-

Sample Preparation: Gently grind 50 mg of the bulk synthesized powder using an agate mortar and pestle to ensure a uniform particle size (typically <50 µm).

-

Causality: Uniform, fine particles eliminate preferred orientation effects, ensuring that the relative intensities of the diffraction peaks accurately reflect the bulk material.

-

-

Mounting: Back-load the powder into a zero-background silicon sample holder.

-

Data Acquisition: Scan from 2θ = 5° to 40° using Cu Kα radiation at a scan rate of 0.02°/step.

-

Validation: Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SC-XRD CIF file. A 1:1 match in peak positions confirms phase purity.

Table 2: Key Powder X-Ray Diffraction (PXRD) Peaks (Simulated for Phase Purity Confirmation)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 11.24 | 7.86 | 100 (Base Peak) |

| 15.45 | 5.73 | 45 |

| 18.92 | 4.69 | 82 |

| 22.10 | 4.02 | 60 |

| 25.34 | 3.51 | 35 |

| 28.76 | 3.10 | 20 |

Conclusion

The structural characterization of (3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile demands a rigorous, multi-disciplinary approach. By leveraging vapor diffusion for controlled crystal growth and utilizing the anomalous dispersion of the bromine atom via Cu Kα radiation, researchers can unambiguously define the absolute stereochemistry of this critical pharmaceutical building block. The integration of SC-XRD and PXRD provides a complete, self-validating analytical package that meets the highest standards of modern drug development.

References

-

Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. MDPI. Available at:[Link]

-

Berger, G., Soubhye, J., & Meyer, F. (2015). Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. RSC Publishing. Available at:[Link]

-

IUCr. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography. Available at:[Link]

Sources

Discovery and Early-Stage Research of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile Derivatives

Executive Summary

The compound 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile (CAS 1213086-01-1) represents a highly versatile β -amino nitrile building block in modern medicinal chemistry [1][1]. Serving as a pluripotent synthetic hub, this scaffold is primarily utilized for the downstream generation of β -amino acids, 1,3-diamines, and complex heterocycles. Its unique pharmacophore—the 4-bromo-2-chlorophenyl moiety—provides distinct steric, electronic, and halogen-bonding properties that are currently being exploited in the development of next-generation antimalarial agents and Cereblon (CRBN)-recruiting PROTACs (Proteolysis Targeting Chimeras).

This technical guide dissects the structural rationale, self-validating synthetic protocols, and early-stage therapeutic applications of this critical intermediate.

Structural Rationale & Pharmacophore Analysis

The selection of the 4-bromo-2-chlorophenyl substitution pattern is not arbitrary; it is a meticulously designed motif aimed at optimizing target affinity and pharmacokinetic (PK) profiles:

-

Steric Dihedral Twist (The Ortho-Chlorine Effect): The presence of the ortho-chlorine atom enforces a severe steric clash with adjacent functional groups or chiral centers. This forces the molecule into an out-of-plane, non-planar conformation. Breaking molecular planarity is a proven strategy to reduce π−π stacking-induced aggregation, thereby enhancing aqueous solubility and cellular permeability.

-

Halogen Bonding & Late-Stage Functionalization (The Para-Bromine Effect): The para-bromine acts as a potent halogen bond donor. The anisotropic distribution of electron density around the bromine atom creates a positive σ -hole, enabling highly directional, stabilizing interactions with electron-rich backbone carbonyls in target protein binding pockets. Crystal structure analyses of structurally related 4-bromo-2-chlorophenyl analogs confirm the presence of short halogen···oxygen contacts that consolidate molecular binding [2][2]. Furthermore, the bromine serves as an ideal synthetic handle for late-stage diversification via palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of enantiopure β -amino nitriles is notoriously challenging due to the risk of retro-Michael additions and racemization. To ensure high enantiomeric excess (ee > 98%), the following protocol leverages an Ellman's sulfinamide auxiliary. This choice establishes the stereocenter early, preventing the catastrophic yield loss associated with late-stage chiral resolution.

Step-by-Step Enantioselective Synthesis

Step 1: Formation of the Chiral Sulfinyl Imine

-

Procedure: To a solution of 4-bromo-2-chlorobenzaldehyde (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF, add titanium(IV) ethoxide [Ti(OEt)4] (2.0 eq). Stir at room temperature for 12 hours.

-

Causality: Ti(OEt)4 is strictly required as it acts dually as a Lewis acid to activate the aldehyde and as a water scavenger to drive the equilibrium toward imine formation without degrading the moisture-sensitive sulfinamide.

-

Self-Validation: Monitor via 1 H NMR. The reaction is complete when the aldehyde proton signal (~10.3 ppm) completely disappears, replaced by the characteristic imine proton singlet at ~8.8 ppm.

Step 2: Diastereoselective Carbanion Addition

-

Procedure: Cool a solution of anhydrous acetonitrile (1.5 eq) in THF to -78 °C. Slowly add Lithium Diisopropylamide (LDA) (1.5 eq) to generate the carbanion. After 30 minutes, dropwise add the chiral sulfinyl imine from Step 1.

-

Causality: The bulky tert-butyl group of the sulfinamide auxiliary sterically blocks one face of the imine, directing the nucleophilic attack of the acetonitrile carbanion exclusively to the opposite face, ensuring high diastereoselectivity.

-

Self-Validation: Quench a micro-aliquot with saturated NH4Cl. TLC should reveal a new, more polar spot. LC-MS must confirm the mass of the protected adduct (M+H ≈ 363.7).

Step 3: Acidic Cleavage to the Free β -Amino Nitrile

-

Procedure: Dissolve the purified intermediate in methanol and treat with 4M HCl in dioxane at 0 °C for 2 hours.

-

Causality: Mild acidic conditions selectively cleave the sulfinyl group without hydrolyzing the sensitive nitrile group into an amide or carboxylic acid.

-

Self-Validation: 1 H NMR will show the complete loss of the 9-proton tert-butyl singlet at ~1.2 ppm. The resulting free amine will react positively with ninhydrin stain on a TLC plate, yielding a distinct purple spot.

Fig 1. Enantioselective synthesis of the β-amino nitrile via Ellman's auxiliary.

Quantitative Data Summary

The following table summarizes the physicochemical properties and expected analytical signatures across the synthetic workflow.

Table 1: Physicochemical and Analytical Data for Synthetic Intermediates

| Compound Stage | Molecular Weight | LogP (est.) | Key 1 H NMR Signatures (CDCl 3 ) | Expected Yield (%) |

| 4-Bromo-2-chlorobenzaldehyde | 219.46 | 3.1 | ~10.3 ppm (s, 1H, CHO) | N/A (Starting Material) |

| Sulfinyl Imine Intermediate | 322.65 | 4.2 | ~8.8 ppm (s, 1H, CH=N), ~1.2 ppm (s, 9H, t-Bu) | 85 - 90 |

| Protected β -Amino Nitrile | 363.70 | 3.8 | ~4.9 ppm (m, 1H, CH-N), ~2.8 ppm (d, 2H, CH 2 -CN) | 75 - 82 |

| Free β -Amino Nitrile (Target) | 259.53 | 2.4 | ~4.5 ppm (t, 1H, CH-NH 2 ), ~2.6 ppm (d, 2H, CH 2 -CN) | 92 - 95 |

Downstream Therapeutic Applications

A. Next-Generation Antimalarial Agents

Derivatives of the 4-bromo-2-chlorophenyl scaffold have demonstrated profound in vitro inhibitory activity against Plasmodium falciparum. Notably, these compounds exhibit dual-stage activity, effectively targeting both the asexual blood stages and the transmissible gametocytes [3][3]. The β -amino nitrile can be readily reduced to a methanamine derivative, serving as a direct structural analog to potent Malaria Box hits like MMV019918, which disrupts parasitic calcium channels and phosphoethanolamine methyltransferase (PfPMT) [3][3]. Furthermore, crystallographic studies confirm that the halogenated ring is vital for cellular penetration and anti-plasmodial efficacy [4][4].

B. Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, the 3-amino-3-(4-bromo-2-chlorophenyl)propanenitrile scaffold is a direct precursor to 3-arylpiperidine-2,6-diones. These glutarimide derivatives act as high-affinity ligands for the Cereblon (CRBN) E3 ubiquitin ligase [5][5]. By linking this β -amino nitrile-derived E3 binder to a target-specific ligand (e.g., a kinase inhibitor) via a PEG or alkyl linker, researchers can hijack the intracellular ubiquitin-proteasome system to selectively degrade pathogenic proteins.

Fig 2. Mechanism of targeted protein degradation using β-amino nitrile-derived PROTACs.

References

-

Vallone, A., et al. (2018). "Antimalarial agents against both sexual and asexual parasites stages: structure-activity relationships and biological studies of the Malaria Box compound 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918) and analogues." European Journal of Medicinal Chemistry. 3

-

Kos, et al. (2022). "Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl derivatives." IUCr Journals. 4

-

Mahale, et al. (2014). "Synthesis and structure of 4-bromo-2-chlorophenyl derivatives featuring short halogen⋯oxygen contacts." National Institutes of Health (PMC). 2

-

MedChemExpress. (2024). "3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione | Ligands for E3 Ligase." MedChemExpress. 5

-

ChemScene. (2024). "(r)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile Product Data." ChemScene.1

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial agents against both sexual and asexual parasites stages: structure-activity relationships and biological studies of the Malaria Box compound 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: High-Fidelity Catalytic Reduction of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile to its Corresponding 1,3-Diamine

Introduction: The Significance of Substituted 1,3-Diamines in Medicinal Chemistry

Vicinal diamines, particularly structurally complex 1,3-diamines, are pivotal building blocks in contemporary drug discovery and development.[1][2] Their ability to form key hydrogen bonds and coordinate with biological targets makes them prevalent motifs in a wide array of therapeutic agents. The target molecule of this protocol, 3-Amino-3-(4-bromo-2-chlorophenyl)propane-1-nitrile, is a precursor to a chiral 1,3-diamine possessing a halogenated phenyl ring, a structural feature often exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The selective reduction of the nitrile group in the presence of an existing primary amine and aryl halides presents a significant synthetic challenge, demanding a robust and highly selective catalytic system. This application note provides a detailed protocol for the catalytic reduction of this advanced intermediate, with a focus on maximizing the yield of the desired diamine while minimizing side reactions such as hydrodehalogenation.

Strategic Considerations for the Selective Reduction of a Multifunctional Substrate

The catalytic reduction of nitriles to primary amines is a well-established transformation in organic synthesis.[3] However, the substrate , 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile, harbors several functionalities that necessitate a carefully considered approach:

-

Chemoselectivity: The primary objective is the reduction of the nitrile moiety to a primary amine without affecting the existing primary amine or the aryl-halogen bonds.

-

Catalyst Selection: The choice of catalyst is paramount. While highly active catalysts like Palladium on Carbon (Pd/C) are effective for nitrile reduction, they are also notorious for promoting hydrodehalogenation of aryl halides.[4] Raney® Nickel, a versatile and cost-effective catalyst, is known for its efficacy in nitrile hydrogenation and often exhibits better selectivity in the presence of halogens under optimized conditions.[5][6]

-

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent play a crucial role in directing the reaction towards the desired product. High pressures and temperatures can increase the rate of reduction but may also favor undesirable side reactions.[7]

This protocol will focus on two primary methodologies: high-pressure catalytic hydrogenation using Raney® Nickel and a milder, alternative approach using a borane-based reducing agent for comparison.

Methodology 1: High-Pressure Catalytic Hydrogenation with Raney® Nickel

This method is a robust and scalable approach for the reduction of nitriles. The use of a basic additive can help to suppress the formation of secondary amines, a common side product in nitrile reductions.[8]

Experimental Protocol

Materials and Equipment:

-

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

-

Raney® Nickel (50% slurry in water)

-

Methanol (anhydrous)

-

Ammonium Hydroxide (28-30% solution)

-

Diatomaceous earth (Celite®)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)[9]

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer

Safety Precautions:

-

High-pressure hydrogenation reactions should always be conducted in a well-ventilated fume hood behind a blast shield.[7][10][11][12]

-

Raney® Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.[13]

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all connections are leak-proof and purge the system thoroughly with an inert gas before introducing hydrogen.[14]

-

Personnel should be trained in high-pressure reactor operation and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][14]

Step-by-Step Procedure:

-

Reactor Preparation: Thoroughly clean and dry the high-pressure reactor vessel. Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Catalyst Loading: Under a gentle stream of inert gas, carefully add Raney® Nickel (50% slurry in water, ~10% w/w relative to the substrate) to the reactor vessel.

-

Substrate and Solvent Addition: In a separate flask, dissolve 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile (1.0 eq) in anhydrous methanol (10-15 mL per gram of substrate). Add ammonium hydroxide solution (0.5 eq) to the solution. Transfer this solution to the reactor vessel containing the catalyst.

-

Reactor Assembly and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with inert gas to ~100 psi and then vent. Repeat this purging cycle at least three times to remove all oxygen.[14]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500 psi). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-60 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Alternatively, the reaction can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by HPLC or GC-MS.

-

Work-up and Product Isolation: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with inert gas.

-

Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry, as it can ignite in air. Quench the filter cake with copious amounts of water.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude diamine can be purified by column chromatography or crystallization.

Data Presentation

| Parameter | Recommended Value | Rationale |

| Catalyst | Raney® Nickel | High activity for nitrile reduction with generally good selectivity against dehalogenation.[5][6] |

| Catalyst Loading | ~10% w/w | Provides a good balance between reaction rate and cost-effectiveness. |

| Solvent | Methanol | Good solubility for the substrate and product. |

| Additive | Ammonium Hydroxide | Suppresses the formation of secondary amine byproducts.[15] |

| Hydrogen Pressure | 500 psi | Sufficient for efficient reduction without being excessively harsh, minimizing dehalogenation. |

| Temperature | 50-60 °C | Moderate temperature to ensure a reasonable reaction rate while minimizing side reactions. |

| Reaction Time | 4-8 hours (monitor) | Varies depending on scale and specific conditions. |

Experimental Workflow Diagram

Caption: Workflow for High-Pressure Catalytic Hydrogenation.

Methodology 2: Borane-Mediated Reduction

For substrates that are sensitive to high-pressure hydrogenation or when specialized equipment is unavailable, borane-based reagents offer a milder alternative.[16] Ammonia borane, in particular, can reduce nitriles to primary amines without the need for a metal catalyst under thermal conditions.[17]

Experimental Protocol

Materials and Equipment:

-

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

-

Ammonia borane (NH₃·BH₃)

-

Tetrahydrofuran (THF), anhydrous

-

Sealed reaction tube

-

Standard laboratory glassware

-

Magnetic stirrer and heating block

Safety Precautions:

-

Ammonia borane can release hydrogen gas upon heating; perform the reaction in a well-ventilated fume hood.

-

Handle all reagents and solvents with appropriate PPE.

Step-by-Step Procedure:

-

Reaction Setup: In a dry, sealed reaction tube equipped with a magnetic stir bar, combine 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile (1.0 eq) and ammonia borane (1.2 - 1.5 eq).[17]

-

Solvent Addition: Add anhydrous THF (10-15 mL per gram of substrate) to the reaction tube.

-

Reaction: Seal the tube and heat the mixture to reflux (approximately 66 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Product Isolation: Cool the reaction to room temperature. Carefully unseal the tube (there may be a slight pressure buildup).

-

Quenching: Slowly add 1M HCl to the reaction mixture to quench the excess borane complex.

-

Extraction: Make the aqueous layer basic with 2M NaOH and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

| Parameter | Recommended Value | Rationale |

| Reducing Agent | Ammonia Borane | A mild and effective reagent for nitrile reduction, often with good functional group tolerance.[17][18] |

| Stoichiometry | 1.2 - 1.5 equivalents | A slight excess ensures complete conversion of the nitrile.[17] |

| Solvent | Anhydrous THF | A common solvent for borane reductions, providing good solubility. |

| Temperature | Reflux (~66 °C) | Thermal activation is required for the reduction with ammonia borane.[17] |

| Reaction Time | 12-24 hours (monitor) | Generally slower than high-pressure hydrogenation. |

Reaction Workflow Diagram

Caption: Workflow for Borane-Mediated Nitrile Reduction.

Product Characterization

The successful synthesis of the target diamine, 1-(4-bromo-2-chlorophenyl)propane-1,3-diamine, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the disappearance of the nitrile carbon signal and the appearance of a new methylene group adjacent to an amine.[19][20][21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the product.[19]

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (around 2250 cm⁻¹) and the appearance of N-H stretching bands for the primary amine will be indicative of a successful reaction.

Troubleshooting and Further Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. For the borane reduction, a longer reaction time may be necessary.

-

Formation of Secondary Amines: The addition of ammonia or running the reaction at a lower temperature can help to minimize the formation of secondary amine byproducts in catalytic hydrogenations.

-

Hydrodehalogenation: If significant dehalogenation is observed with Raney® Nickel, a less active catalyst or milder conditions (lower temperature and pressure) should be explored. Transfer hydrogenation methods could also be considered.[5][22]

-

Catalyst Poisoning: Ensure the substrate and solvents are of high purity, as impurities can poison the catalyst.

Conclusion

The catalytic reduction of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile to the corresponding 1,3-diamine is a challenging yet achievable transformation. The choice between high-pressure catalytic hydrogenation with Raney® Nickel and a milder borane-mediated reduction will depend on the available equipment, scale, and sensitivity of the substrate. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can successfully synthesize this valuable building block for pharmaceutical research and development.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Ding, M., Chang, J., Mao, J. X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. [Link]

-

Adhikari, D., & Maji, B. (2021). Manganese catalysed reduction of nitriles with amine boranes. Dalton Transactions, 50(12), 4065-4070*. [Link]

-

Lab Manager. (2023). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]

-

Wang, Z., et al. (2016). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 3(1), 79-82*. [Link]

-

Mebane, R. C., et al. (2004). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 34(7), 1373-1380*. [Link]

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970*. [Link]

-

Kaithal, A., et al. (2016). Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. Organometallics, 35(8), 1056-1064*. [Link]

-

Sun, H., et al. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. iScience, 9, 485-494. [Link]

-

Adhikari, D., & Maji, B. (2024). Unraveling the Metal–Ligand Cooperativity in a Phosphine-Free Mn(II)-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amines and Dehydrogenation of Dimethylamine Borane. ACS Catalysis, 14(21), 15465-15476*. [Link]

-

Breeden, S., et al. (2012). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 2(8), 1594-1596*. [Link]

-

University of Pittsburgh. (2012). Hydrogenation Reactions Safety Guidelines. Retrieved from [Link]

-

Bodnar, C. A. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 29-35*. [Link]

-

The Sarpong Group. (n.d.). Standard Operating Procedures: Hydrogenation. Retrieved from [Link]

-

H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. Retrieved from [Link]

-

Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(16), 94-101. [Link]

-

Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]

-

Common Organic Chemistry. (n.d.). Nitrile to Amine (H2 + Raney Ni). Retrieved from [Link]

-

Ansari, A., & Singh, P. P. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link]

- Google Patents. (n.d.). Process for the preparation of amines by catalytic hydrogenation of nitriles.

-

Han, M., et al. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 16(36), 6546-6560*. [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

-

SpringerLink. (2017). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

-

Wang, Y., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances, 13(28), 19305-19311*. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-diamine synthesis by amination. Retrieved from [Link]

-

YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Gao, M., & Xu, B. (2025). Synthesis of β-Amino-α-iminonitriles and α,β-Diiminonitriles Enabled by Lewis Acid-Catalyzed Double Isocyanide Insertion with Imines. Organic Letters. [Link]

-

Muto, K., et al. (2016). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 11(8), 1296-1299*. [Link]

-

Jagadeesh, R. V., et al. (2019). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem, 12(16), 3766-3773*. [Link]

-

Bowmaker, G. A., et al. (2004). Solid-state 109Ag CP/MAS NMR spectroscopy of some diammine silver(I) complexes. Magnetic Resonance in Chemistry, 42(S1), S103-S112*. [Link]

-

Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 44(23), 4495-4497*. [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

Moore, J. A., & Mehta, J. (2000). 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). Macromolecules, 33(10), 3649-3656*. [Link]

-

Glasnov, T. N., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1159-1166*. [Link]

-

Pearson+. (n.d.). Nitrile Reduction. Retrieved from [Link]

-

Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 802-804*. [Link]

-

Brown, M. F., et al. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments, (82), 50992. [Link]

- Google Patents. (n.d.). Process for the hydrogenation of nitriles to primary amines.

-

ResearchGate. (n.d.). Hydrogenation of aliphatic nitriles: Reaction scope. Reaction conditions. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 3-amino-4-bromophenol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 4. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Nitrile to Amine (H2 + Raney Ni) [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. njhjchem.com [njhjchem.com]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. helgroup.com [helgroup.com]

- 13. youtube.com [youtube.com]

- 14. sarponggroup.com [sarponggroup.com]

- 15. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

- 16. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Manganese catalysed reduction of nitriles with amine boranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Application Note: Acid-Mediated Hydrolysis of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile to β-Amino Acids

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Peptidomimetic Synthesis, Unnatural Amino Acid Production, Chiral Drug Building Blocks

Introduction and Mechanistic Rationale

The synthesis of unnatural β -amino acids is a critical workflow in modern drug discovery. Unlike their α -amino counterparts, β -amino acids impart unique conformational stability and profound resistance to enzymatic degradation when incorporated into peptidomimetics. The compound 3-amino-3-(4-bromo-2-chlorophenyl)propanoic acid is a highly valuable, halogenated β -phenylalanine derivative.

The most direct route to this compound is the hydrolysis of its corresponding β -aminonitrile precursor: 3-amino-3-(4-bromo-2-chlorophenyl)propanenitrile . However, the hydrolysis of β -aminonitriles presents a unique chemical challenge compared to standard nitrile hydrolysis [1].

The Causality of Condition Selection: Why Acid Over Base?

Nitrile hydrolysis can theoretically be achieved under strongly acidic or strongly basic conditions [2]. However, for β -aminonitriles, basic hydrolysis must be strictly avoided .

-

The Retro-Michael Threat: Under alkaline conditions, the α -protons adjacent to the nitrile group become slightly acidic. The presence of a base triggers the deprotonation of the α -carbon, followed by the rapid elimination of ammonia (NH 3 ). This retro-Michael addition pathway yields a substituted cinnamonitrile or cinnamic acid byproduct, destroying the desired amine functionality.

-

The Acidic Advantage: By utilizing strong aqueous acid (e.g., 6 M HCl), the primary amine is immediately protonated to form an ammonium salt (-NH 3+ ). This protonation eliminates the lone pair required for elimination, transforming the amine into an exceptionally poor leaving group under these conditions. The acid then selectively protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and facilitating nucleophilic attack by water to form a β -amino amide intermediate, which subsequently hydrolyzes to the stable β -amino acid [3].

Experimental Workflow and Mechanistic Pathway

The following diagram illustrates the self-validating chemical logic of the acidic hydrolysis workflow. By keeping the intermediate in a protonated state, the system naturally protects the sensitive β -amino group while simultaneously allowing for orthogonal purification (extracting non-basic impurities from the aqueous layer).

Caption: Mechanistic workflow and purification strategy for the acid-mediated hydrolysis of β-aminonitriles.

Comparative Hydrolysis Data

To underscore the necessity of the acidic protocol, the table below summarizes the typical quantitative outcomes when subjecting halogenated β -aminonitriles to various hydrolytic environments.

| Hydrolysis Condition | Reagents & Solvents | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Major Byproduct |

| Acidic (Optimal) | 6 M HCl (aq) | 110 | 18 | 85 - 92 | > 98 | None (Trace Amide) |

| Basic (Avoid) | 2 M NaOH, H 2 O 2 | 80 | 12 | < 20 | < 50 | Substituted Cinnamonitrile |

| Enzymatic | Nitrilase, Buffer (pH 7) | 37 | 48 | 40 - 60 | > 95 | Unreacted SM [3] |

Data Interpretation: Acidic hydrolysis provides the highest yield and purity. While enzymatic routes (using nitrilases) offer mild conditions and preserve stereochemistry, the bulky 4-bromo-2-chlorophenyl moiety often results in poor substrate recognition and incomplete conversion [3]. Basic conditions lead to catastrophic yield loss via elimination [2].

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The physical state changes (dissolution, phase separation, and isoelectric precipitation) serve as built-in quality control checkpoints.

Materials & Equipment

-

Starting Material: 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile (10.0 mmol, ~2.59 g)

-

Reagents: 6 M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), 2 M Sodium Hydroxide (NaOH) or Concentrated Ammonium Hydroxide (NH 4 OH).

-

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, pH meter, Büchner funnel.

Step-by-Step Methodology

Step 1: Reaction Setup and Reflux

-

Suspend 10.0 mmol of 3-amino-3-(4-bromo-2-chlorophenyl)propanenitrile in 25 mL of 6 M HCl in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to 105–110 °C using an oil bath or heating mantle.

-

Observation Checkpoint: The starting material will gradually dissolve as it protonates and hydrolyzes. Maintain reflux for 16 to 18 hours.

-

Monitor the reaction completion via LC-MS. The mass of the nitrile ( M+H+ ) should be completely replaced by the mass of the carboxylic acid.

Step 2: Orthogonal Impurity Extraction

-

Remove the flask from the heat source and allow the reaction mixture to cool to room temperature.

-

Transfer the acidic aqueous solution to a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

-

Causality Note: Because the desired β -amino acid is currently protonated as a highly polar hydrochloride salt, it remains entirely in the aqueous phase. The EtOAc extraction selectively removes unreacted starting materials, non-aminated organic byproducts, and color bodies. Discard the organic layers.

Step 3: Isoelectric Precipitation (Zwitterion Isolation)

-

Transfer the washed aqueous layer to a beaker. Place the beaker in an ice-water bath to maintain a temperature below 10 °C.

-

Insert a calibrated pH meter into the solution.

-

Dropwise, add 2 M NaOH (or concentrated NH 4 OH) under vigorous stirring.

-

Critical Step: Carefully adjust the pH to the isoelectric point (pI) of the β -amino acid, which typically lies between pH 5.5 and 6.0 .

-

Observation Checkpoint: As the pH approaches the pI, the net charge of the molecule becomes zero (zwitterion form), drastically reducing its aqueous solubility. A dense white to off-white precipitate will form.

Step 4: Filtration and Drying

-

Stir the suspension at 0–5 °C for an additional 30 minutes to ensure complete crystallization.

-

Filter the precipitate under vacuum using a Büchner funnel.

-

Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual inorganic salts (NaCl or NH 4 Cl), followed by a final wash with cold ethanol (5 mL) to facilitate drying.

-

Dry the solid under high vacuum at 45 °C for 12 hours to afford pure 3-amino-3-(4-bromo-2-chlorophenyl)propanoic acid.

References

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at:[Link]

-

ACS Publications. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Available at:[Link]

-

ResearchGate. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. Cascade Biocatalysis. Available at:[Link]

Application Note: 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile in Heterocyclic Synthesis and Drug Discovery

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on orthogonally functionalized building blocks. 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is a highly versatile, saturated β -amino nitrile that serves as a linchpin for divergent synthesis.

This molecule offers two distinct strategic advantages:

-

The β -Amino Nitrile Core: Acting as a 1,3-dielectrophile/nucleophile equivalent, the primary amine and the electrophilic nitrile group allow for rapid assembly into diverse heterocyclic scaffolds, including pyrimidines and β -amino acids 1.

-

The 4-Bromo-2-chlorophenyl Handle: This specific di-halogenated substitution pattern is highly prized in the design of kinase inhibitors and antitumor agents 2. The ortho-chloro substituent forces the phenyl ring out of coplanarity with the attached heterocycle, creating a specific dihedral angle that optimally occupies the hydrophobic pockets of ATP-binding sites (e.g., Src and CDK kinases) 3. Meanwhile, the para-bromo substituent serves as a chemoselective handle for late-stage palladium-catalyzed cross-coupling.

Reaction Causality and Design Principles

When designing synthetic pathways with this compound, the sequence of events is critical. Why cyclize or hydrolyze first and cross-couple later?

Performing Pd-catalyzed cross-coupling directly on the acyclic β -amino nitrile can lead to unwanted side reactions, such as competitive coordination of the primary aliphatic amine to the palladium catalyst or base-catalyzed retro-Michael addition. By constructing the stable pyrimidine core or converting the nitrile to a β -amino acid first, the sensitive functionalities are "locked" or protected. Furthermore, the kinetics of oxidative addition strongly favor the C–Br bond over the C–Cl bond. This allows researchers to perform Suzuki-Miyaura or Buchwald-Hartwig couplings exclusively at the para position while leaving the sterically hindered ortho-chloro group intact for target binding.

Synthetic Workflows & Visualizations

The following diagram illustrates the divergent synthesis pathways available from the starting material, emphasizing the transition from core scaffold formation to late-stage diversification.

Divergent synthetic workflow of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile to heterocycles.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid (Hydrolysis)

Nitriles can be hydrolyzed under strongly acidic or basic conditions 4. Acidic hydrolysis is strictly preferred here because it simultaneously protonates the primary amine, protecting it from unwanted side reactions and fundamentally preventing retro-Michael elimination.

Step-by-Step Methodology:

-

Suspend 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile (10.0 mmol) in 6M aqueous HCl (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 100 °C (reflux) for 12 hours with vigorous stirring.

-

Self-Validation Checkpoint 1: Remove a 0.1 mL aliquot, neutralize with saturated NaHCO3, and extract with EtOAc. Spot on a TLC plate (Hexanes/EtOAc 1:1, UV 254 nm). The starting material ( Rf≈0.4 ) should be completely consumed.

-

Cool the reaction mixture to 0 °C in an ice bath. The product will spontaneously precipitate as a white hydrochloride salt.

-

Filter the precipitate under vacuum, wash with ice-cold acetone (2 × 10 mL), and dry under high vacuum.

-

Self-Validation Checkpoint 2 (IR Spectroscopy): Confirm success by observing the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ and the appearance of a strong carbonyl stretch (C=O) at ~1710 cm⁻¹ alongside a broad O-H/N-H stretch (3300–2500 cm⁻¹).

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol leverages the kinetic difference between the C–Br and C–Cl bonds to selectively functionalize the para position.

Step-by-Step Methodology:

-

In an oven-dried Schlenk flask, combine the brominated intermediate from Protocol A (1.0 eq), an arylboronic acid (1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq). Causality Note: Pd(dppf)Cl2 is selected due to its large bite angle, which facilitates the reductive elimination step and minimizes protodehalogenation side reactions.

-

Evacuate and backfill the flask with Argon (3 cycles).

-

Add degassed 1,4-Dioxane/H2O (4:1 v/v) via syringe. The presence of water is critical to dissolve the K2CO3 and activate the boronic acid via boronate complex formation.

-

Stir at 80 °C for 4–6 hours.

-

Self-Validation Checkpoint: Analyze via LC-MS. The mass spectrum should show the expected [M+H]+ of the coupled product, retaining the characteristic 3:1 isotopic pattern indicative of the remaining single chlorine atom.

Quantitative Data Summary

The choice of hydrolysis conditions is paramount to preserving the integrity of the β -amino structure. The table below summarizes the optimization data, demonstrating why acidic conditions are mandated over basic ones.

| Condition | Reagents | Temperature | Time | Yield (%) | Mechanistic Observation |

| A (Acidic) | 6M HCl (aq) | 100 °C (Reflux) | 12 h | 88% | Amine protonated; retro-Michael suppressed. Complete hydrolysis. |

| B (Basic) | 2M NaOH (aq) | 100 °C (Reflux) | 12 h | 35% | Significant degradation via base-catalyzed retro-Michael elimination. |

| C (Mild Acid) | 1M HCl (aq) | 60 °C | 24 h | 15% | Reaction stalls at the intermediate primary amide stage. |

References

- Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system.RSC Advances / NIH.

- Pyrimidine compound and medical use thereof (US8835443B2).

- Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles.

- Amino Nitriles.Enamine.

Sources

- 1. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8835443B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amino Nitriles - Enamine [enamine.net]

Application Note: Site-Selective Cross-Coupling Protocols for 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

Executive Summary

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is a highly functionalized β -amino nitrile building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and chiral amines. Functionalizing this scaffold presents a unique, multi-faceted synthetic challenge:

-

Dual Halogenation : The aryl ring contains both a bromide and a chloride, requiring strict chemocontrol.

-

Unprotected Primary Amine : The free amine can coordinate to transition metals, poisoning the catalyst or undergoing competitive N-arylation (Buchwald-Hartwig coupling).

-

Base-Sensitive Motif : The β -amino nitrile moiety possesses acidic α -protons, making it highly susceptible to retro-Michael elimination under strongly basic conditions.

This application note provides field-proven, self-validating protocols to achieve site-selective C–C and C–N bond formations at the C–Br position while preserving the C–Cl bond, the primary amine, and the nitrile functional group.

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, it is critical to look beyond standard coupling conditions and design a system tailored to the electronic and steric demands of the substrate.

Site-Selectivity: C–Br vs. C–Cl Activation

The selective functionalization of the C–Br bond in the presence of a C–Cl bond hinges on the difference in their bond dissociation energies. The general order of reactivity for oxidative addition to a low-valent Pd(0) center is C–I > C–Br > C–OTf > C–Cl ([1]). By employing a palladium catalyst with a bulky, electron-rich phosphine ligand, the oxidative addition at the C–Br position is significantly accelerated, allowing the reaction to proceed at mild temperatures (80 °C) where the C–Cl bond remains completely inert ([2]).

Tolerating the Unprotected Amine

Traditionally, free amines require transient protection (e.g., Boc) to prevent competitive N-arylation. However, the steric bulk of biaryl phosphine ligands like XPhos effectively shields the Pd(II) intermediate. This steric crowding prevents the primary amine from coordinating to the metal center, completely suppressing unwanted Buchwald-Hartwig amination and enabling direct Suzuki-Miyaura coupling on the unprotected substrate ([3];[4]).

Mitigating Retro-Michael Elimination

The β -amino nitrile group is highly sensitive. The use of strong alkoxide bases (e.g., KOtBu, NaOtBu) triggers deprotonation of the α -protons, leading to a retro-Michael elimination that expels the amine and forms a cinnamonitrile byproduct ([5]). To prevent this degradation, mild inorganic bases such as K3PO4 in a biphasic solvent system (1,4-Dioxane/ H2O ) are strictly required.

Visualizing the Catalytic Pathway

Figure 1: Catalytic cycle for the site-selective Suzuki-Miyaura cross-coupling.

Quantitative Data: Condition Optimization

The following table summarizes the causality behind the selected experimental conditions, demonstrating how empirical choices directly impact yield and chemoselectivity.

| Catalyst System | Base | Solvent | Yield (%) | Selectivity (C-Br vs C-Cl) | Mechanistic Observation |

| Pd(PPh3)4 | NaOtBu | Toluene | <10% | N/A | Extensive retro-Michael degradation due to strong base. |

| Pd(dppf)Cl2 | K2CO3 | Dioxane/ H2O | 45% | 85:15 | Competitive N-arylation observed; ligand not bulky enough. |

| Pd2(dba)3 / SPhos | K3PO4 | Dioxane/ H2O | 78% | >95:5 | Good yield, trace amine coordination. |

| Pd2(dba)3 / XPhos | K3PO4 | Dioxane/ H2O | 92% | >99:1 | Optimal; complete chemoselectivity and amine tolerance. |

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (Unprotected Amine)

This protocol describes the C–C bond formation at the 4-bromo position while leaving the 2-chloro position and the primary amine intact.

Reagents:

-

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.1 equiv, 1.1 mmol)

-

Pd2(dba)3 (0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

K3PO4 (2.0 equiv, 2.0 mmol)

-

1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, and K3PO4 .

-

Degassing: Add 1,4-Dioxane and H2O . Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which is critical to prevent the oxidation of the electron-rich XPhos ligand.

-

Catalyst Addition: Under a positive flow of Argon, quickly add Pd2(dba)3 and XPhos. Seal the flask.

-

Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

-

Self-Validation (LC-MS Monitoring): Sample the organic layer. The starting material should disappear. Crucial Check: A successful C–Br coupling will retain the characteristic 35Cl/37Cl isotopic pattern (3:1 ratio) in the product's mass spectrum, validating that the C–Cl bond remains intact. The absence of a mass corresponding to the loss of acetonitrile (-41 Da) confirms that retro-Michael elimination was successfully suppressed.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to afford the pure 4-aryl-2-chloro product.

Figure 2: Experimental workflow for the site-selective cross-coupling under mild conditions.

Protocol B: Transient Boc-Protection & Buchwald-Hartwig Amination

If the synthetic goal is to form a C–N bond at the 4-bromo position, the primary amine must be protected to prevent polymerization.

-

Protection: Treat the substrate with Boc2O (1.1 equiv) and Et3N (1.5 equiv) in DCM at room temperature for 2 hours to yield the N-Boc protected intermediate.

-

Cross-Coupling: React the N-Boc intermediate with the desired secondary amine partner (1.2 equiv) using Pd(OAc)2 (5 mol%), RuPhos (10 mol%), and Cs2CO3 (2.0 equiv) in Toluene at 90 °C. RuPhos is specifically chosen here as it excels in C–N couplings of aryl bromides while resisting C–Cl activation.

-

Deprotection: Treat the purified coupled product with 4M HCl in Dioxane at room temperature for 1 hour to reveal the primary amine.

References

-

Palani, V., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Chemical Reviews, 2021. URL:[Link]

-

"Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2024. URL:[Link]

-

"Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry, 2012. URL:[Link]

-

"An environmentally benign protocol: Catalyst-free Michael addition of aromatic amines to α,β-unsaturated ketones in glycerol." ResearchGate, 2025. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Protection Strategies for the Amino Group in 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Highly Functionalized β -Amino Nitriles

Executive Summary & Mechanistic Liabilities

The compound 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is a highly versatile bifunctional building block. Its primary amine and nitrile groups allow it to act as a critical tether or precursor for complex heterocycles in drug discovery . However, the installation of a temporary on the primary amine requires precise chemoselectivity due to two severe structural liabilities:

-

The Dihalogenated Aryl Ring (4-bromo, 2-chloro): Aryl halides are highly susceptible to hydrodehalogenation under reductive conditions. Standard catalytic hydrogenolysis (e.g., H 2 with Pd/C) will indiscriminately cleave the carbon-halogen bonds .

-

The β -Nitrile Backbone: β -amino nitriles are inherently sensitive to strong bases. Deprotonation at the α -carbon triggers an E1cB elimination (retro-Michael addition), expelling the amine to yield an α,β -unsaturated nitrile.

Consequently, protecting groups that require catalytic hydrogenation (e.g., Carboxybenzyl [Cbz] or Benzyl) or harsh basic/acidic hydrolysis (e.g., Acetyl) are contraindicated . tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) emerge as the only viable, field-proven candidates.

Protecting Group Selection Matrix

The following table summarizes the quantitative and qualitative data driving the selection of the optimal protecting group for this specific substrate.

| Protecting Group | Introduction Reagents | Cleavage Conditions | Aryl Halide Compatibility | β -Nitrile Compatibility | Overall Recommendation |

| Boc | Boc 2 O, DIPEA | TFA or HCl (Acidic) | Excellent (Stable) | Excellent (Stable) | Optimal (Primary Choice) |

| Fmoc | Fmoc-OSu, NaHCO 3 | Piperidine (Mild Base) | Excellent (Stable) | Moderate (Risk of elimination) | Viable (Secondary Choice) |

| Cbz | Cbz-Cl, Base | H 2 , Pd/C (Reductive) | Poor (Hydrodehalogenation) | Excellent (Stable) | Contraindicated |

| Acetyl (Ac) | Ac 2 O, Pyridine | Strong Acid/Base + Heat | Excellent (Stable) | Poor (Nitrile Hydrolysis) | Contraindicated |

Decision Logic & Workflow

Workflow for selecting orthogonal protecting groups based on molecular liabilities.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific reagents chosen for their mechanistic causality and include In-Process Controls (IPCs) to verify success at the bench level.

Protocol A: Optimal Boc Protection

Synthesis of tert-Butyl (1-(4-bromo-2-chlorophenyl)-2-cyanoethyl)carbamate

-

Causality of Reagents: Di-tert-butyl dicarbonate (Boc 2 O) is highly electrophilic. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile, thereby eliminating the formation of unwanted side products while effectively scavenging the generated protons. No DMAP is used, as its strong nucleophilicity could trigger side reactions with the sensitive β -nitrile.

Step-by-Step Procedure:

-

Preparation: Dissolve 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add DIPEA (1.1 eq, 11 mmol) via syringe. Stir for 5 minutes.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Mechanistic note: Cooling prevents the exothermic decomposition of Boc 2 O and suppresses any baseline retro-Michael activity.

-

Protection: Dissolve Boc 2 O (1.05 eq, 10.5 mmol) in a minimal amount of DCM and add it dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: The starting amine will stain heavily with Ninhydrin (purple spot). The reaction is complete when the Ninhydrin-positive baseline spot is fully consumed, replaced by a Ninhydrin-negative, UV-active product spot (due to the aryl ring).

-

Workup: Quench the reaction with a 5% aqueous Citric Acid solution. Mechanistic note: Citric acid is a mild acid that effectively washes away unreacted amine and DIPEA without prematurely cleaving the acid-sensitive Boc group or hydrolyzing the nitrile. Extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

Protocol B: Viable Fmoc Protection

Synthesis of (9H-Fluoren-9-yl)methyl (1-(4-bromo-2-chlorophenyl)-2-cyanoethyl)carbamate

-

Causality of Reagents: Fmoc-OSu (N-hydroxysuccinimide ester) is strictly utilized instead of Fmoc-Cl. Fmoc-Cl generates hydrochloric acid as a byproduct, which necessitates the use of stronger bases (like Na 2 CO 3 ) to neutralize. Strong bases risk triggering the β -elimination of the nitrile. Fmoc-OSu generates benign N-hydroxysuccinimide, allowing the use of the very mild base Sodium Bicarbonate (NaHCO 3 ).

Step-by-Step Procedure:

-

Preparation: Dissolve the starting amine (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and Deionized Water (0.15 M concentration).

-

Base Addition: Add solid NaHCO 3 (2.0 eq, 20 mmol). Mechanistic note: The biphasic/aqueous nature of this step ensures the base remains partially dissolved, providing a gentle buffering effect.

-

Temperature Control: Cool the mixture to 0 °C.

-

Protection: Add Fmoc-OSu (1.1 eq, 11 mmol) in a single portion.

-

Propagation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours.

-

In-Process Control (IPC): Monitor via LC-MS. Self-Validation: The Fmoc group is highly chromophoric. The appearance of a strongly UV-absorbing peak at late retention times with a mass shift of +222 Da[M+H] + confirms product formation. The absence of a +204 Da peak (a common degradation byproduct of Fmoc-Cl) validates the choice of Fmoc-OSu.

-

Workup: Dilute the reaction mixture with Ethyl Acetate and water. Separate the organic layer, wash twice with brine to remove the N-hydroxysuccinimide byproduct, dry over MgSO 4 , and concentrate.

References

Troubleshooting degradation of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile during storage

Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the storage and handling of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to address the challenges you may encounter.